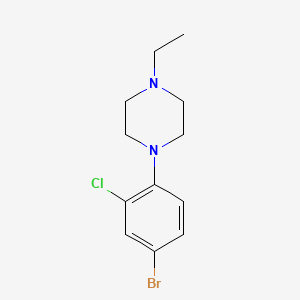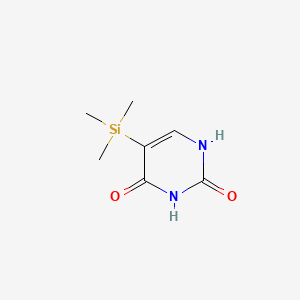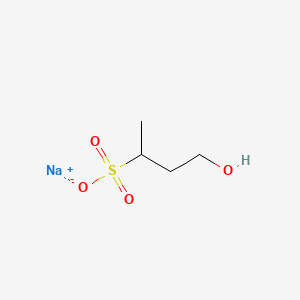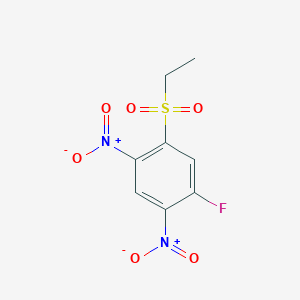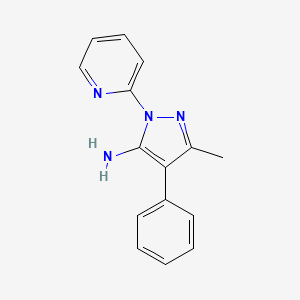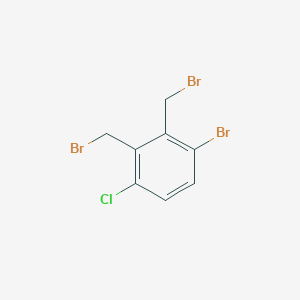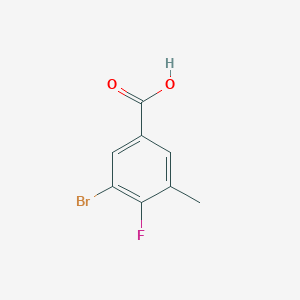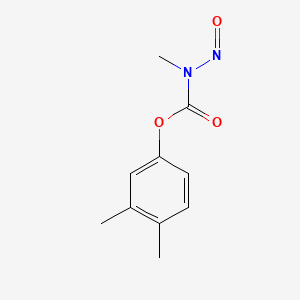
Isooctadecyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isooctadecyl stearate is synthesized through an esterification reaction between isooctadecyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the process may take several hours to ensure complete conversion of the reactants. The final product is then purified through distillation or crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Isooctadecyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecyl alcohol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Isooctadecyl alcohol and stearic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Isooctadecyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in topical formulations for skin protection and moisturization.
Industry: Widely used in the cosmetic and personal care industry as an emollient in products such as moisturizers, lipsticks, and foundations.
Mecanismo De Acción
Isooctadecyl stearate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy film that helps to retain moisture and improve skin hydration. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth and soft feel . Additionally, its hydrophobic nature allows it to encapsulate and deliver hydrophobic drugs effectively .
Comparación Con Compuestos Similares
Isooctadecyl stearate can be compared with other similar compounds such as isostearyl isostearate and ethylhexyl stearate. These compounds share similar emollient properties but differ in their chemical structure and specific applications:
Isostearyl isostearate: Derived from isostearyl alcohol and isostearic acid.
Ethylhexyl stearate: Derived from ethylhexyl alcohol and stearic acid.
This compound is unique in its ability to provide a luxurious and smooth feel to the skin, making it a preferred choice in high-end cosmetic formulations .
Propiedades
Número CAS |
60350-70-1 |
|---|---|
Fórmula molecular |
C36H72O2 |
Peso molecular |
537.0 g/mol |
Nombre IUPAC |
16-methylheptadecyl octadecanoate |
InChI |
InChI=1S/C36H72O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h35H,4-34H2,1-3H3 |
Clave InChI |
PYJQLUORHGLSGS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
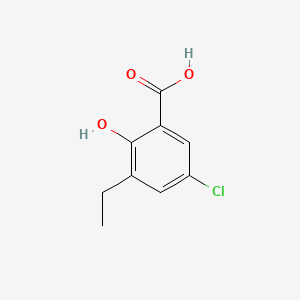
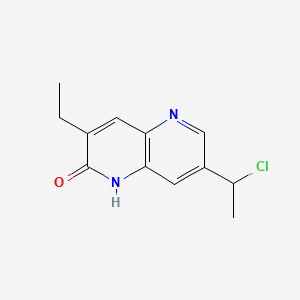
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
